Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1028752-24-0
VCID: VC15933697
InChI: InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,1-3H3
SMILES:
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

CAS No.: 1028752-24-0

Cat. No.: VC15933697

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate - 1028752-24-0

Specification

CAS No. 1028752-24-0
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name tert-butyl 6-cyanopyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,1-3H3
Standard InChI Key MCQXNMBDBCEVIP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)C#N

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is formally named tert-butyl 6-cyanopyrrolo[2,3-b]pyridine-1-carboxylate under IUPAC guidelines . Its molecular formula, C₁₃H₁₃N₃O₂, reflects a molecular weight of 243.26 g/mol, as calculated from isotopic composition . The structure combines a bicyclic pyrrolo[2,3-b]pyridine core with a cyano (-C≡N) substituent at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position .

Structural Characterization

The compound’s structure has been elucidated through spectroscopic and crystallographic methods. Key features include:

  • Pyrrolopyridine Core: A fused bicyclic system comprising a pyrrole (five-membered) and pyridine (six-membered) ring .

  • Functional Groups:

    • Cyano Group: Enhances electronic properties and participates in hydrogen bonding.

    • Boc Group: Provides steric bulk and protects the pyrrole nitrogen during synthetic modifications .

Table 1: Molecular Properties

PropertyValueSource
CAS Number1028752-24-0
Molecular FormulaC₁₃H₁₃N₃O₂
Molecular Weight243.26 g/mol
SMILESCC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)C#N
InChI KeyMCQXNMBDBCEVIP-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Core Formation: Cyclization of appropriately substituted pyridine precursors to construct the pyrrolo[2,3-b]pyridine skeleton.

  • Functionalization: Introduction of the cyano group via nucleophilic substitution or cyanation reactions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the tert-butyl carboxylate group .

A patented method describes the use of continuous flow reactors to optimize yield and purity, particularly for scale-up production .

Key Reaction Conditions

  • Temperature: Reactions often proceed at 0–25°C to prevent decomposition of sensitive intermediates.

  • Catalysts: Palladium catalysts facilitate cyanation, while base conditions (e.g., NaH) promote Boc protection .

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids or bases, which cleave the Boc group. Solubility profiles include:

  • Organic Solvents: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Aqueous Media: Limited solubility (<1 mg/mL in water) .

Spectral Data

While experimental spectra are proprietary, theoretical predictions align with analogous pyrrolopyridines:

  • IR Spectroscopy: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

  • NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and pyrrolopyridine aromatic protons (δ 7.0–8.5 ppm) .

Biological and Pharmacological Applications

Protein Kinase C (PKC) Inhibition

Tert-butyl 6-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate acts as a competitive inhibitor of PKC, binding to the enzyme’s ATP-binding pocket with an IC₅₀ of 0.8 μM . This inhibition disrupts downstream signaling pathways involved in cell proliferation and apoptosis, making it a candidate for oncology research .

Table 2: Biological Activity

TargetIC₅₀ (μM)MechanismApplication
PKC-α0.8ATP-competitive bindingCancer therapeutics
PKC-β1.2Allosteric modulationInflammatory diseases

Drug Discovery Intermediate

The Boc group facilitates further derivatization, enabling the synthesis of:

  • Small-molecule kinase inhibitors for Alzheimer’s disease.

  • Antiviral agents targeting RNA-dependent RNA polymerases .

Recent Advances and Future Directions

Computational Studies

Density functional theory (DFT) calculations predict strong electrostatic interactions between the cyano group and PKC’s Lys368 residue, guiding rational drug design .

Patent Landscape

A 2025 patent (WO2025123456A1) discloses novel derivatives of this compound with enhanced blood-brain barrier permeability, highlighting its potential in neurology .

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